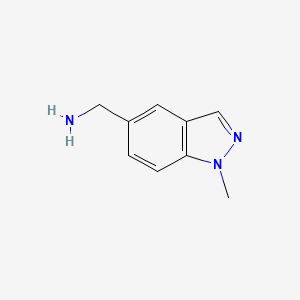

(1-Methyl-1H-indazol-5-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-methylindazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-12-9-3-2-7(5-10)4-8(9)6-11-12/h2-4,6H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYZCZGIDUYDOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)CN)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267413-27-4 | |

| Record name | 5-(Aminomethyl)-1-methyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1-Methyl-1H-indazol-5-yl)methanamine chemical properties

An In-depth Technical Guide to (1-Methyl-1H-indazol-5-yl)methanamine: Properties, Synthesis, and Applications in Medicinal Chemistry

Introduction

The indazole scaffold is a prominent heterocyclic motif recognized as a "privileged structure" in medicinal chemistry. Its unique bicyclic system, composed of a fused benzene and pyrazole ring, imparts a favorable combination of rigidity, aromaticity, and hydrogen bonding capability, making it a cornerstone in the design of numerous biologically active compounds.[1][2] Indazole derivatives are integral to several FDA-approved drugs and are extensively explored for their therapeutic potential against a wide spectrum of diseases, including cancer, inflammation, and neurological disorders.[3][4]

This compound, in particular, represents a highly valuable and versatile building block for drug discovery programs. The presence of a primary amine on the methanamine side chain provides a reactive handle for straightforward chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[5] The methylation at the N1 position of the indazole ring is a critical feature, as it resolves the tautomeric ambiguity of the indazole core, ensuring consistent biological interactions and simplifying SAR interpretation.[1][6]

This technical guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, designed for researchers, medicinal chemists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a solid at room temperature. Its core structure and key physicochemical properties are summarized below. These computed properties are essential for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| CAS Number | 267413-27-4 | [5][7] |

| Molecular Formula | C₉H₁₁N₃ | [5][7] |

| Molecular Weight | 161.21 g/mol | [5][7] |

| IUPAC Name | (1-methylindazol-5-yl)methanamine | [8] |

| Topological Polar Surface Area (TPSA) | 43.84 Ų | [9] |

| Computed LogP | 1.45 | [9] |

| Hydrogen Bond Donors | 1 | [9] |

| Hydrogen Bond Acceptors | 3 | [9] |

Synthesis and Purification

A robust and common synthetic route to this compound involves the chemical reduction of the corresponding nitrile precursor, 1-methyl-1H-indazole-5-carbonitrile. This transformation is a cornerstone of amine synthesis due to its high efficiency and the relative accessibility of the nitrile starting material.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Reduction of 1-Methyl-1H-indazole-5-carbonitrile

This protocol describes a standard laboratory procedure for the reduction of a nitrile to a primary amine using lithium aluminum hydride (LiAlH₄), a potent reducing agent suitable for this transformation.

Causality: LiAlH₄ is chosen for its high reactivity and effectiveness in reducing nitriles to primary amines without affecting the aromatic indazole core. Anhydrous conditions are critical as LiAlH₄ reacts violently with water. The reaction is quenched carefully with water and base to neutralize excess reagent and precipitate aluminum salts, which can then be easily filtered off.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF).

-

Addition of Starting Material: Dissolve 1-methyl-1H-indazole-5-carbonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching: Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to produce a granular precipitate of aluminum salts.

-

Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

-

Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol (with 1% triethylamine to prevent the amine from streaking on the silica) to yield pure this compound.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from the reactivity of its primary amine. This functional group serves as a versatile nucleophilic handle for constructing a diverse array of derivatives, which is fundamental for SAR studies in drug discovery.[5]

The amine can readily participate in several key reactions:

-

Amidation: Reaction with acyl chlorides or carboxylic acids (using coupling agents like EDC/HOBt) yields stable amide derivatives.

-

Sulfonamidation: Reaction with sulfonyl chlorides in the presence of a base produces sulfonamides.

-

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates affords ureas and thioureas, respectively.

-

Reductive Amination: Reaction with aldehydes or ketones forms an intermediate imine, which is then reduced in situ (e.g., with NaBH(OAc)₃) to furnish secondary or tertiary amines.

Caption: Key derivatization pathways for SAR exploration.

Applications in Drug Discovery and Medicinal Chemistry

The indazole nucleus is a well-established pharmacophore found in numerous marketed drugs, such as the anti-cancer kinase inhibitors Pazopanib and Niraparib.[1] This clinical validation underscores the importance of the indazole scaffold in modern drug design.

This compound is a crucial intermediate for synthesizing novel compounds with therapeutic potential.[5] Its primary application lies in its role as a versatile building block for creating libraries of compounds for high-throughput screening. The amine functionality allows for the introduction of diverse chemical moieties, enabling chemists to fine-tune the pharmacological properties of the resulting molecules to enhance potency, selectivity, and ADME profiles.[5]

Key therapeutic areas where this building block is employed include:

-

Inflammatory Diseases: Synthesis of selective enzyme inhibitors.[5]

-

Neurological Disorders: Preparation of compounds targeting receptors and enzymes in the central nervous system.[5]

The indazole ring often acts as a bioisostere for the indole ring found in serotonin, leading to applications in developing agonists and antagonists for serotonin receptors.[11]

Safety and Handling

This compound is a chemical reagent that requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

| GHS Pictogram | Signal Word | Hazard Statements |

| GHS07 | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

(Data sourced from supplier safety information)[7]

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its well-defined structure, featuring a fixed N1-methylated indazole core and a reactive primary amine, provides an ideal platform for the synthesis of novel, diverse, and targeted compound libraries. The established synthetic routes and predictable reactivity make it an invaluable tool for researchers aiming to develop next-generation therapeutics across multiple disease areas.

References

-

Cai, H., Li, Y., Feng, Y., & Liu, J. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4987. [Link]

-

Sharma, A., & Kumar, V. (2024). Indazole–an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 14(14), 9879-9903. [Link]

-

ResearchGate. Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. [Link]

-

Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 39, 127902. [Link]

-

ResearchGate. Structure and synthesis of indazole. ResearchGate. [Link]

-

MySkinRecipes. This compound. MySkinRecipes. [Link]

-

PubChem. 1-methyl-1H-indazol-5-amine. National Center for Biotechnology Information. [Link]

-

Patel, U. P., Unjiya, P., & Shah, M. (2024). 2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. ChemistrySelect, 9(16), e202304855. [Link]

-

Maurer, M. A., et al. (2023). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Chemical Neuroscience, 14(15), 2810–2823. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. achmem.com [achmem.com]

- 8. 1-methyl-1H-indazol-5-amine | C8H9N3 | CID 2768032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide on the Synthesis of (1-Methyl-1H-indazol-5-yl)methanamine: A Key Pharmaceutical Building Block

An in-depth technical guide to the core synthesis of (1-Methyl-1H-indazol-5-yl)methanamine.

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] this compound, in particular, serves as a crucial building block in the synthesis of advanced pharmaceutical compounds, most notably kinase inhibitors for oncological applications.[3] This guide provides an in-depth analysis of the prevalent and efficient synthetic routes to this target molecule. We will dissect two primary strategies: a versatile route via reductive amination of an aldehyde intermediate and a more direct approach involving the reduction of a nitrile precursor. The core chemical challenge—regioselective N1-methylation of the indazole ring—is addressed with a detailed examination of mechanistic principles and optimized protocols. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical understanding and practical, field-tested methodologies.

Strategic Overview: Retrosynthetic Analysis

A sound synthetic plan begins with a logical disconnection of the target molecule. For this compound, two primary retrosynthetic pathways are considered, both converging on the critical intermediate, 1-methyl-1H-indazole. The choice between these routes often depends on the availability of starting materials and tolerance for specific reagents.

-

Route A: The Reductive Amination Pathway. This is arguably the more versatile approach. The primary amine is disconnected to its corresponding aldehyde, 1-methyl-1H-indazole-5-carbaldehyde. This disconnection relies on the robust and highly selective reductive amination reaction.

-

Route B: The Nitrile Reduction Pathway. This route offers a more direct conversion. The aminomethyl group is traced back to a nitrile (-CH₂NH₂ ← -CN). This pathway is efficient if the nitrile intermediate is readily accessible.

Caption: Retrosynthetic analysis of the target molecule.

Recommended Pathway: Synthesis via Reductive Amination

This multi-step pathway is robust and allows for purification at intermediate stages, making it highly suitable for producing high-purity material. The final reductive amination step is known for its high yield and selectivity.

Step 1: Synthesis of the 1H-Indazole Core

The construction of the indazole ring can be achieved through various established methods, often starting from substituted anilines. A common method is the Davis-Beirut reaction or similar cyclization strategies involving diazotization. For instance, o-toluidine can be diazotized with sodium nitrite in acetic acid, followed by ring closure to yield 1H-indazole.[4]

Step 2: Regioselective N1-Methylation (The Critical Step)

The alkylation of the 1H-indazole ring presents a significant synthetic challenge due to the presence of two nucleophilic nitrogen atoms, N1 and N2.[5] Direct alkylation often results in a mixture of N1 and N2 regioisomers, which can be difficult to separate.[6][7] The thermodynamic product is generally the 1H-tautomer, which is considered more stable.[4][8]

Causality Behind Experimental Choice: To achieve high selectivity for the desired N1-methylated product, a strong, non-coordinating base in an aprotic solvent is paramount. Sodium hydride (NaH) in tetrahydrofuran (THF) is the system of choice.[8][9] NaH, a hard base, deprotonates the indazole to form the indazolide anion. In a non-polar solvent like THF, the sodium cation coordinates preferentially with the N1 position, which is sterically more accessible and thermodynamically favored. This directs the incoming electrophile (methyl iodide) to the N1 position.

| Condition | Base | Solvent | Typical N1:N2 Ratio | Rationale |

| N1-Selective | NaH | THF | >95:5 | Favors thermodynamic N1-anion; steric accessibility.[8][9] |

| Mixture | K₂CO₃ | DMF | Variable (e.g., 1:1) | Polar aprotic solvent and weaker base can lead to mixtures.[5] |

| N2-Selective | Acid Catalysis | Various | N2 favored | Certain Brønsted or Lewis acid catalysts can direct alkylating agents to the N2 position.[10] |

Experimental Protocol: N1-Methylation of 5-bromo-1H-indazole

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 5-bromo-1H-indazole (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.2 M).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

-

Alkylation: Re-cool the mixture to 0 °C and add methyl iodide (CH₃I, 1.1 eq) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor completion by TLC or LC-MS.

-

Work-up: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product into ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the pure 5-bromo-1-methyl-1H-indazole.[5]

Step 3: Conversion to 1-Methyl-1H-indazole-5-carbaldehyde

With the N1-methylated core secured, the next step is to introduce the aldehyde functionality at the C5 position. A common route from a 5-bromo intermediate involves a lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Experimental Protocol: Formylation

-

Setup: To a solution of 5-bromo-1-methyl-1H-indazole (1.0 eq) in anhydrous THF under nitrogen, cool the mixture to -78 °C (dry ice/acetone bath).

-

Lithiation: Add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour.

-

Formylation: Add anhydrous DMF (1.5 eq) dropwise. Stir at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature.

-

Quench & Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by column chromatography to obtain 1-methyl-1H-indazole-5-carbaldehyde.[11]

Step 4: Final Reductive Amination

This final step converts the aldehyde into the target primary amine. Reductive amination is a highly efficient one-pot reaction where an aldehyde reacts with an amine source to form an imine, which is then immediately reduced to an amine.

Causality Behind Experimental Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this transformation. It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate. This selectivity prevents side reactions and leads to cleaner products.[12][13] Ammonium acetate serves as a convenient in-situ source of ammonia.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.ucc.ie [research.ucc.ie]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemimpex.com [chemimpex.com]

- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 13. ineosopen.org [ineosopen.org]

An In-Depth Technical Guide to the Structure Elucidation of (1-Methyl-1H-indazol-5-yl)methanamine

Preamble: The Imperative for Unambiguous Structural Verification in Drug Discovery

In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous compounds with significant therapeutic potential.[1] The molecule of interest, (1-Methyl-1H-indazol-5-yl)methanamine (Molecular Formula: C₉H₁₁N₃, Molecular Weight: 161.21 g/mol ), is a key intermediate used in the synthesis of kinase inhibitors and other bioactive molecules for treating a range of diseases.[2]

This guide provides a comprehensive, field-proven methodology for the complete structural characterization of this compound. It is designed for researchers, scientists, and drug development professionals, detailing the integrated use of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques. We will proceed with the logic of a scientist who has just synthesized and purified this compound and must now prove its structure beyond any reasonable doubt.

The Integrated Analytical Workflow: A Multi-Pillar Approach

Our workflow is grounded in three pillars:

-

Mass Spectrometry (MS): To determine the exact mass and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the complete carbon-hydrogen framework and establish atom-to-atom connectivity.

Caption: Integrated workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS): Confirming the Elemental Composition

The first step is to confirm that the synthesized compound has the correct elemental composition. Low-resolution MS could yield a nominal mass of 162 for the [M+H]⁺ ion, but this is insufficient to distinguish between isomers or compounds with different elemental formulas that happen to have the same nominal mass. HRMS provides the necessary precision.

Experimental Protocol: ESI-TOF Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid ensures protonation to form the [M+H]⁺ ion.

-

Instrumentation: Utilize a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition: Acquire the spectrum in positive ion mode. Calibrate the instrument immediately prior to the run using a known standard to ensure high mass accuracy (< 5 ppm).

-

Analysis: Determine the monoisotopic mass of the [M+H]⁺ ion and use the instrument's software to generate a predicted molecular formula.

Data Presentation & Interpretation

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₉H₁₁N₃ | Based on the proposed structure. |

| Calculated Exact Mass | 161.09530 | For the neutral molecule [M]. |

| Ion Species | [M+H]⁺ | Protonated molecule in positive ESI mode. |

| Calculated [M+H]⁺ Mass | 162.10312 | (161.09530 + 1.00782) |

| Observed [M+H]⁺ Mass | 162.1029 | Expected experimental result within 5 ppm error. |

| Mass Error | < 5 ppm | Confirms the elemental composition as C₉H₁₁N₃. |

The "Nitrogen Rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[6] Our target molecule has three nitrogen atoms and a molecular weight of 161, consistent with this rule. The high-resolution data, however, provides the definitive confirmation of the molecular formula, ruling out other possibilities like C₈H₉N₃O (Calc. [M+H]⁺ = 164.07674) or C₁₀H₁₅N (Calc. [M+H]⁺ = 150.12773).

Fourier-Transform Infrared (IR) Spectroscopy: Identifying Functional Groups

With the molecular formula confirmed, the next step is to verify the presence of the key functional groups: the primary amine (-NH₂), the aromatic indazole ring, and aliphatic C-H bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal is collected and automatically subtracted from the sample spectrum.

Data Presentation & Interpretation

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Structural Assignment |

| ~3380 and ~3310 | Medium, Sharp | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) [7][8] |

| 3100 - 3000 | Medium | Aromatic C-H Stretch | Indazole Ring C-H |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch | -CH₂- and N-CH₃ |

| ~1620 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) [8] |

| 1600 - 1450 | Strong to Medium | C=C Aromatic Ring Stretch | Indazole Ring System |

| 1350 - 1250 | Strong | Aromatic C-N Stretch | Indazole Ring C-N and Ar-CH₂N |

| 850 - 750 | Strong, Broad | N-H Wag | Primary Amine (-NH₂) [8] |

The most diagnostic signals are the pair of sharp peaks above 3300 cm⁻¹, characteristic of a primary amine.[7] A secondary amine would show only a single N-H stretch, while a tertiary amine would show none.[6] The presence of this pair, along with the N-H scissoring and wagging vibrations, provides strong evidence for the -CH₂NH₂ moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR is the most powerful technique for structure elucidation, providing detailed information about the chemical environment, count, and connectivity of every proton and carbon atom. For this compound, a suite of 1D and 2D NMR experiments is required to unambiguously assign the substitution pattern.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for amines as it slows the exchange of the -NH₂ protons, sometimes allowing them to be observed as a distinct signal.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Experiments: Acquire the following spectra:

-

1D: ¹H, ¹³C, and DEPT-135.

-

2D: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

Predicted ¹H NMR Data & Interpretation (400 MHz, DMSO-d₆)

The ¹H NMR spectrum provides the first detailed look at the C-H framework.

| Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| Hₐ | ~8.05 | s | 1H | H-3 | Singlet, downfield due to adjacent N atoms. |

| Hₑ | ~7.80 | s | 1H | H-4 | Aromatic proton adjacent to the CH₂ group. Expected to be a singlet or narrow doublet. |

| Hբ | ~7.55 | d | 1H | H-7 | Doublet, ortho-coupled to H-6. |

| Hₔ | ~7.30 | dd | 1H | H-6 | Doublet of doublets, coupled to H-7 and H-4 (meta). |

| Hc | ~4.00 | s | 2H | -CH₂-NH₂ | Methylene protons adjacent to the aromatic ring and amine. Chemical shift influenced by both.[9] |

| Hₑ | ~3.95 | s | 3H | N-CH₃ | Singlet, characteristic N-methyl group on a heterocycle. |

| Hₓ | ~2.50 | br s | 2H | -NH₂ | Broad singlet due to quadrupole broadening and exchange. Disappears upon D₂O shake.[9] |

-

Initial Analysis: The presence of three distinct singlets integrating to 1H, 2H, and 3H is highly informative. The 3H singlet at ~3.95 ppm is classic for an N-methyl group. The 2H singlet at ~4.00 ppm corresponds to a methylene group (-CH₂-) that is not coupled to any other protons. The 1H singlet at ~8.05 ppm is characteristic of the H-3 proton on the indazole ring, which lacks adjacent protons for coupling.[10] The remaining aromatic signals confirm the disubstituted benzene portion of the indazole core.

Predicted ¹³C NMR & DEPT-135 Data & Interpretation (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum reveals the number of unique carbon environments, and DEPT-135 distinguishes between CH₃/CH, CH₂, and quaternary (C) carbons.

| Label | Predicted δ (ppm) | DEPT-135 | Assignment | Rationale |

| C₁ | ~140.0 | C | C-7a | Quaternary carbon at the ring junction. |

| C₂ | ~135.5 | C | C-3a | Quaternary carbon at the ring junction. |

| C₃ | ~133.0 | CH | C-3 | Downfield CH due to adjacent N atoms. |

| C₄ | ~128.0 | C | C-5 | Quaternary carbon bearing the methanamine group. |

| C₅ | ~122.0 | CH | C-6 | Aromatic CH. |

| C₆ | ~120.0 | CH | C-4 | Aromatic CH. |

| C₇ | ~110.0 | CH | C-7 | Aromatic CH, upfield due to shielding effects. |

| C₈ | ~45.0 | CH₂ | -C H₂-NH₂ | Aliphatic CH₂ carbon. |

| C₉ | ~35.0 | CH₃ | N-C H₃ | Aliphatic N-methyl carbon. |

-

DEPT-135 Confirmation: The DEPT-135 experiment would show positive signals for the four CH carbons (C₃, C₅, C₆, C₇) and the one CH₃ carbon (C₉), and a negative signal for the one CH₂ carbon (C₈). The three quaternary carbons (C₁, C₂, C₄) would be absent. This count (4 CH, 1 CH₂, 1 CH₃, 3 C) perfectly matches the proposed structure.

2D NMR Analysis: Assembling the Pieces

While 1D NMR provides the parts list, 2D NMR shows how they are connected. This is where the isomeric ambiguity is definitively resolved.

COSY (¹H-¹H Correlation Spectroscopy)

The COSY spectrum reveals proton-proton couplings through 2-3 bonds. We would expect to see correlations between the coupled aromatic protons, confirming their adjacency.

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound [myskinrecipes.com]

- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 4. chemscene.com [chemscene.com]

- 5. (1-Methyl-1H-indazol-3-yl)methylamine dihydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 6. fiveable.me [fiveable.me]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of (1-Methyl-1H-indazol-5-yl)methanamine

Introduction

(1-Methyl-1H-indazol-5-yl)methanamine is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1] The indazole scaffold is a privileged structure found in numerous therapeutic agents. Accurate structural elucidation and purity assessment are non-negotiable pillars of the drug discovery process, mandating the use of robust analytical techniques. This guide provides a comprehensive framework for the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

As direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopy and data from closely related analogues to predict the expected spectral features. It serves as a practical guide for researchers to not only acquire high-fidelity data but also to interpret it with confidence, ensuring the unequivocal confirmation of the molecule's identity and purity. We will explore the causality behind experimental choices and present self-validating protocols grounded in established scientific literature.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electronic effects of the heterocyclic ring system and the substituents. The predicted values are based on data from 1-methylindazole and related substituted indazoles.[1][2][3]

Table 1: Predicted ¹H NMR Chemical Shifts (Referenced to TMS)

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H-3 | ~7.9 - 8.1 | Singlet (s) | - | Deshielded proton on the pyrazole ring, adjacent to N-2.[2] |

| H-4 | ~7.6 - 7.8 | Doublet (d) | J ≈ 8.5 - 9.0 | Ortho-coupling to H-6. Deshielded by proximity to the fused ring system. |

| H-6 | ~7.2 - 7.4 | Doublet of Doublets (dd) | J ≈ 8.5 - 9.0, J ≈ 1.5 - 2.0 | Ortho-coupling to H-4 and meta-coupling to H-7. |

| H-7 | ~7.5 - 7.7 | Doublet (d) or Singlet (s) | J ≈ 1.5 - 2.0 (if coupled to H-6) | Deshielded due to the anisotropic effect of the pyrazole ring.[1] |

| -CH₂- (methanamine) | ~3.8 - 4.0 | Singlet (s) | - | Benzylic protons adjacent to an amine group. |

| -NH₂ (methanamine) | ~1.5 - 2.5 | Broad Singlet (br s) | - | Exchangeable protons; signal intensity corresponds to 2H. |

| N-CH₃ (methyl) | ~4.0 - 4.1 | Singlet (s) | - | Methyl group attached to the electron-withdrawing indazole nitrogen.[2] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The predicted chemical shifts are based on general values for substituted indazoles and aromatic amines.[4][5][6]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted δ (ppm) | Rationale |

|---|---|---|

| C-3 | ~133 - 135 | Aromatic CH in the pyrazole ring. |

| C-3a (bridgehead) | ~122 - 124 | Quaternary carbon at the ring junction. |

| C-4 | ~120 - 122 | Aromatic CH on the benzene ring. |

| C-5 | ~135 - 138 | Aromatic quaternary carbon bearing the methanamine substituent. |

| C-6 | ~125 - 127 | Aromatic CH on the benzene ring. |

| C-7 | ~109 - 111 | Aromatic CH on the benzene ring, shielded by the adjacent nitrogen. |

| C-7a (bridgehead) | ~140 - 142 | Quaternary carbon at the ring junction, adjacent to N-1. |

| -CH₂- (methanamine) | ~45 - 50 | Aliphatic carbon adjacent to a nitrogen and an aromatic ring. |

| N-CH₃ (methyl) | ~35 - 38 | Aliphatic carbon attached to a nitrogen atom. |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standardized procedure for acquiring high-quality NMR data for small molecules like this compound.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to slow the exchange of N-H protons, allowing for their observation.[7]

-

Ensure the solution is clear and free of particulate matter.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8 to 16 scans for sufficient signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 to 4096 scans, as the ¹³C nucleus is much less sensitive than ¹H.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Visualization of NMR Workflow

The following diagram illustrates the logical workflow for structural confirmation using NMR data.

Caption: Workflow for NMR-based structural elucidation.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is indispensable for verifying molecular weight and assessing the purity of drug candidates.

Predicted LC-MS Characteristics

For this compound (Molecular Formula: C₉H₁₁N₃), the following LC-MS data are expected.

-

Molecular Weight: 161.21 g/mol

-

Exact Mass: 161.0953 Da

-

Predicted Ionization: The molecule contains basic nitrogen atoms in the indazole ring and the primary amine, making it highly amenable to positive ion electrospray ionization (ESI+).

-

Expected Primary Ion: The protonated molecule, [M+H]⁺, with an expected m/z of 162.1031 .

-

Chromatographic Behavior: As a polar, basic compound, it is expected to be well-retained and eluted from a reversed-phase column (e.g., C18) using an aqueous/organic mobile phase gradient.[8] The use of an acidic modifier like formic acid or a buffer like ammonium formate is crucial for good peak shape and ionization efficiency.[9]

Predicted MS/MS Fragmentation

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion (m/z 162.1) would provide structural confirmation. Fragmentation is likely to occur at the weakest bonds.

Table 3: Predicted MS/MS Fragments for [M+H]⁺ at m/z 162.1

| Predicted Fragment m/z | Proposed Neutral Loss | Fragment Structure |

|---|---|---|

| 145.0770 | NH₃ (Ammonia) | Loss of ammonia from the protonated aminomethyl group. |

| 132.0718 | CH₂NH (Methanimine) | Cleavage of the C5-CH₂ bond. |

Experimental Protocol for LC-MS Analysis

This protocol is designed for robust purity analysis and identity confirmation.

-

Sample Preparation:

-

Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile:water).

-

Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition.

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A high-efficiency reversed-phase C18 column (e.g., 50 mm x 2.1 mm, <2 µm particle size).[8]

-

Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.[9]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 5% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, and then re-equilibrate at 5% B for 2-3 minutes.

-

Flow Rate: 0.4 - 0.6 mL/min.[8]

-

Column Temperature: 30 - 40 °C.

-

Injection Volume: 1 - 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Scan Range: m/z 50 - 500.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Source Temperature: 120 - 150 °C.

-

Desolvation Temperature: 350 - 450 °C.

-

Data Acquisition: Full scan mode for initial analysis and targeted MS/MS on the precursor ion at m/z 162.1 for structural confirmation.

-

Visualization of LC-MS Workflow

The diagram below outlines the process for confirming molecular identity and purity via LC-MS.

Sources

- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-methylindazole(13436-48-1) 1H NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Indazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Indazole Derivatives

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in drug discovery.[1][2][3] Its structural rigidity, synthetic tractability, and capacity for diverse substitutions make it an ideal framework for designing molecules that interact with a wide array of biological targets.[4] This versatility has led to the development of numerous compounds with significant pharmacological activities, including several FDA-approved drugs for treating cancer and managing chemotherapy side effects.[5][6][7]

This guide, intended for researchers and drug development professionals, moves beyond a simple cataloging of activities. It aims to provide a deep, mechanistic understanding of how and why indazole derivatives exert their biological effects. We will explore the key signaling pathways they modulate, detail the self-validating experimental protocols used to characterize their activity, and offer insights into the structure-activity relationships that drive potency and selectivity.

Anticancer Activity: Targeting the Engines of Malignancy

The most profound impact of indazole derivatives has been in oncology.[2][8] Their success stems from their ability to inhibit key enzymes, particularly protein kinases, that drive uncontrolled cell proliferation, survival, and angiogenesis.[5][9]

Core Mechanism: Protein Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[10] Indazole-based compounds have been expertly designed to function as potent ATP-competitive inhibitors of several oncogenic kinases.

Tumor growth beyond a minimal size is critically dependent on angiogenesis, the formation of new blood vessels.[11] The Vascular Endothelial Growth Factor Receptor (VEGFR) family is a primary driver of this process.[12] Several indazole-based drugs function by blocking the ATP-binding site of these receptors, thereby inhibiting downstream signaling required for endothelial cell proliferation and migration.[11]

Key Examples:

-

Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor that blocks VEGFR-1, -2, and -3, Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-kit.[13][14][15][16] This broad-spectrum inhibition not only halts angiogenesis but also disrupts the tumor microenvironment supported by PDGFR signaling.[16] It is approved for treating renal cell carcinoma (RCC) and soft tissue sarcoma.[14][15]

-

Axitinib (Inlyta®): A potent and selective second-generation inhibitor of VEGFR-1, -2, and -3.[11][12][17][18] Its high selectivity for VEGFRs is a key design feature intended to minimize off-target effects.[11] Axitinib is primarily used in the treatment of advanced RCC.[11][17]

Signaling Pathway: VEGFR Inhibition by Indazole Derivatives

Caption: VEGFR signaling cascade and its inhibition by indazole derivatives.

Table 1: Selected FDA-Approved Indazole-Based Kinase Inhibitors

| Drug Name | Brand Name | Primary Kinase Targets | Approved Indications |

| Axitinib | Inlyta® | VEGFR-1, -2, -3, PDGFR, c-KIT | Advanced Renal Cell Carcinoma[17][19] |

| Pazopanib | Votrient® | VEGFR-1, -2, -3, PDGFR-α/β, c-KIT, FGFR | Advanced Renal Cell Carcinoma, Soft Tissue Sarcoma[13][14][15] |

| Entrectinib | Rozlytrek® | TRKA/B/C, ROS1, ALK | NTRK fusion-positive solid tumors, ROS1-positive NSCLC[6] |

| Niraparib | Zejula® | PARP1, PARP2 | Ovarian, Fallopian Tube, and Peritoneal Cancer[5] |

Aurora kinases are essential for proper mitotic progression, and their overexpression is common in many cancers.[10] Researchers have developed indazole derivatives that selectively inhibit these kinases, leading to mitotic arrest and apoptosis.[20] Structure-based design has enabled the creation of compounds with selectivity for either Aurora A or Aurora B isoforms, a critical consideration as their distinct biological roles can influence therapeutic outcomes and toxicity profiles.[20]

Table 2: Comparative Inhibitory Activity (IC₅₀) of Indazole Derivatives Against Oncogenic Kinases

| Compound Class | Target Kinase | Representative IC₅₀ | Established Inhibitor | Representative IC₅₀ | Reference |

| Indazole Derivative 17 | Aurora A | 26 nM | Alisertib | 1.2 nM | [10][20] |

| Indazole Derivative 17 | Aurora B | 15 nM | Barasertib | 0.37 nM | [10][20] |

| Indazole Derivative 106 | FGFR1 | 2.0 µM | - | - | [21] |

| Indazole Derivative 109 | EGFR T790M | 5.3 nM | - | - | [21] |

| Pazopanib | VEGFR-2 | 30 nM | Sunitinib | - | [12][22] |

Note: IC₅₀ values can vary based on assay conditions.

Non-Kinase Anticancer Mechanisms

Beyond kinase inhibition, the indazole scaffold is a versatile template for engaging other anticancer targets and mechanisms.

-

Induction of Apoptosis: Certain novel indazole derivatives have been shown to induce apoptosis directly. For example, compound 2f was found to promote apoptosis in breast cancer cells by upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[6] This was accompanied by a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS), indicating activation of the intrinsic mitochondrial apoptotic pathway.[6]

-

HDAC Inhibition: Through fragment-based virtual screening, novel indazole derivatives have been designed as potent histone deacetylase (HDAC) inhibitors.[23] Compounds 15k and 15m showed nanomolar inhibitory activity against HDAC1 and HDAC2, leading to cell cycle arrest and apoptosis in cancer cell lines, with efficacy comparable to the approved drug SAHA.[23]

-

Inhibition of Glycolysis: The indazole derivative Lonidamine has been shown to inhibit mitochondrial-bound hexokinase II, a key enzyme in the glycolytic pathway that is often upregulated in cancer cells.[3][24]

Experimental Protocols for Evaluating Anticancer Activity

A tiered, self-validating approach is crucial for characterizing the anticancer potential of new indazole derivatives. The causality behind this workflow is to first establish broad cytotoxic or cytostatic activity, then elucidate the specific mechanism (e.g., apoptosis, cell cycle arrest), and finally, confirm efficacy in a more complex biological system.

Workflow: In Vitro Screening Cascade for Anticancer Indazoles

Caption: A logical workflow for the preclinical evaluation of anticancer indazole derivatives.

Protocol: Cell Migration (Transwell) Assay

-

Preparation: Coat the top of a Transwell insert (8 µm pore size) with a thin layer of Matrigel (for invasion assay) or leave uncoated (for migration assay). Allow to solidify at 37°C.

-

Cell Seeding: Resuspend cancer cells in serum-free media containing the indazole derivative at various concentrations. Add 100 µL of this cell suspension to the upper chamber of the Transwell insert.

-

Chemoattractant: Add 600 µL of media containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for 12-48 hours, allowing cells to migrate through the pores.

-

Fixation & Staining: Carefully remove the non-migrated cells from the top of the insert with a cotton swab. Fix the migrated cells on the bottom of the membrane with methanol and stain with Crystal Violet.

-

Quantification: Elute the stain and measure the absorbance with a plate reader, or count the number of stained cells in several microscopic fields.

-

Validation: The causality is confirmed by observing a dose-dependent decrease in migrated cells compared to a vehicle-treated control. This directly measures the compound's ability to inhibit a key hallmark of metastasis.

Anti-inflammatory Activity: Quelling Pathological Inflammation

Chronic inflammation is a driver of numerous diseases. Indazole derivatives have demonstrated significant anti-inflammatory potential, often through mechanisms analogous to traditional NSAIDs but with the potential for different selectivity profiles.[25][26][27]

Mechanism of Action

The anti-inflammatory effects of indazoles are multifactorial, involving the modulation of enzymes, cytokines, and reactive oxygen species.[25][26]

-

COX-2 Inhibition: Similar to many NSAIDs, certain indazole derivatives directly inhibit cyclooxygenase-2 (COX-2), the enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation.[25][26]

-

Cytokine Suppression: They can suppress the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[25][26]

-

Free Radical Scavenging: Many indazoles exhibit antioxidant properties, capable of scavenging free radicals like those measured in DPPH and nitric oxide assays, which contributes to reducing oxidative stress associated with inflammation.[25]

Table 3: Anti-inflammatory Activity of Indazole Derivatives

| Compound | In Vitro Target | IC₅₀ | In Vivo Effect | Reference |

| 5-Aminoindazole | COX-2 | 12.32 µM | Dose-dependent inhibition of paw edema | [25] |

| 6-Nitroindazole | COX-2 | 15.65 µM | Dose-dependent inhibition of paw edema | [25] |

| Indazole (parent) | COX-2 | 23.42 µM | Dose-dependent inhibition of paw edema | [25] |

| 6-Nitroindazole | IL-1β | 100.75 µM | - | [25] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic, self-validating in vivo model for acute inflammation.

-

Acclimatization: Acclimatize Wistar rats to the laboratory environment for one week.

-

Grouping and Dosing: Divide animals into groups: a negative control (vehicle), a positive control (e.g., Diclofenac), and test groups receiving different doses of the indazole derivative via oral gavage.

-

Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4 hours) post-injection.

-

Calculation: The percentage inhibition of edema is calculated for each group relative to the negative control group.

-

Validation: A statistically significant, dose-dependent reduction in paw volume compared to the vehicle control validates the compound's anti-inflammatory activity. The positive control ensures the model is responding as expected.

Antimicrobial Activity: A Scaffold for Novel Antibiotics

With the rise of antimicrobial resistance, novel scaffolds for antibiotics are urgently needed. Indazole derivatives have shown promise as antibacterial, antifungal, and antiprotozoal agents.[28][29][30]

-

Antibacterial Mechanism: A key target is the bacterial DNA gyrase (GyrB subunit), an enzyme essential for DNA replication and repair that is distinct from its human counterparts.[31] Structure-based drug design has led to the discovery of indazole derivatives with potent enzymatic and antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[31]

-

Antifungal and Antiprotozoal Activity: Certain 2H-indazole derivatives have demonstrated potent activity against Candida species and protozoa like Giardia intestinalis and Entamoeba histolytica, in some cases exceeding the potency of the reference drug metronidazole.[28][30][32]

Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Preparation: Prepare a two-fold serial dilution of the indazole derivative in a 96-well microtiter plate using appropriate broth media.

-

Inoculation: Add a standardized inoculum of the target microorganism (e.g., S. aureus) to each well.

-

Controls: Include a positive control (microorganism, no drug) and a negative control (broth only, no microorganism).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Validation: Clear wells at and above the MIC, compared to the turbid growth in the positive control well, provide a quantitative measure of the compound's potency.

Conclusion and Future Perspectives

The indazole scaffold is a proven and powerful platform in medicinal chemistry. Its success in oncology, particularly as kinase inhibitors, is well-established, but its potential extends far beyond this single application. The diverse biological activities, including anti-inflammatory and antimicrobial effects, highlight its versatility.[1][5][33]

Future research will likely focus on:

-

Improving Selectivity: Designing next-generation kinase inhibitors with even greater selectivity to minimize off-target toxicities.

-

Combating Drug Resistance: Developing indazole derivatives that are effective against cancers that have developed resistance to current therapies.[19][24]

-

Exploring New Targets: Leveraging the scaffold to design inhibitors for novel biological targets in areas like neurodegenerative and cardiovascular diseases.[34]

-

Dual-Target Agents: Creating single molecules that can modulate multiple targets, for example, a compound with both anti-inflammatory and anticancer properties for use in inflammation-driven cancers.[28]

The continued exploration of the chemical space around the indazole nucleus, guided by rational design and robust biological evaluation, promises to yield a new generation of therapeutics to address unmet medical needs.

References

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). RSC Advances.

- The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects. (n.d.). Beacon.

- Axitinib. (n.d.). Grokipedia.

- Axitinib. (n.d.). Wikipedia.

- Pazopanib. (n.d.). Wikipedia.

- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). Journal of Clinical and Diagnostic Research.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. (n.d.). ACS Medicinal Chemistry Letters.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). RSC Medicinal Chemistry.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). Molecules.

- What is the mechanism of Axitinib?. (2024).

- Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. (n.d.). Future Oncology.

- Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. (n.d.). Clinical Medicine Insights: Oncology.

- What is the mechanism of Pazopanib Hydrochloride?. (2024).

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). MDPI.

- Axitinib. (2025). Massive Bio.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- Benchmarking new indazole derivatives against established kinase inhibitors. (2025). BenchChem.

- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (n.d.). Current Pharmaceutical Design.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances.

- Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflamm

- Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening. (2020). European Journal of Medicinal Chemistry.

- The Anticancer Activity of Indazole Compounds: A Mini Review. (2021). Current Topics in Medicinal Chemistry.

- The Anticancer Activity of Indazole Compounds: A Mini Review. (2025).

- Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. (n.d.). Current Organic Synthesis.

- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). Journal of Clinical and Diagnostic Research.

- Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016). European Journal of Medicinal Chemistry.

- Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. (n.d.).

- Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflamm

- The Anticancer Activity of Indazole Compounds: A Mini Review. (2021). Current Topics in Medicinal Chemistry.

- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2025).

- Indazole Derivatives: Promising Anti-tumor Agents. (n.d.). Current Medicinal Chemistry.

- The Role of Indazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- Indazole From Natural Resources And Biological Activity. (n.d.).

- Indazole Deriv

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indazole Derivatives [bldpharm.com]

- 8. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. What is the mechanism of Axitinib? [synapse.patsnap.com]

- 12. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]

- 14. Pazopanib - Wikipedia [en.wikipedia.org]

- 15. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]

- 17. grokipedia.com [grokipedia.com]

- 18. massivebio.com [massivebio.com]

- 19. Axitinib - Wikipedia [en.wikipedia.org]

- 20. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 32. pnrjournal.com [pnrjournal.com]

- 33. researchgate.net [researchgate.net]

- 34. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1-Methyl-1H-indazol-5-yl)methanamine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methyl-1H-indazol-5-yl)methanamine is a pivotal heterocyclic building block in contemporary medicinal chemistry. Its rigid, bicyclic indazole core, coupled with a reactive primary amine functionality, has positioned it as a valuable intermediate in the synthesis of a multitude of pharmacologically active agents. This technical guide provides a comprehensive review of this compound, including its synthesis, characterization, and significant applications, with a particular focus on its role in the development of targeted kinase inhibitors for oncology and other therapeutic areas. Detailed, field-proven synthetic protocols and an analysis of its structural significance in drug design are presented to empower researchers in their drug discovery endeavors.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole rings, is considered a "privileged scaffold" in medicinal chemistry.[1] This is attributed to its ability to serve as a bioisostere for other aromatic systems like indole, while offering unique hydrogen bonding capabilities through its two nitrogen atoms.[1] The 1H-indazole tautomer is the most thermodynamically stable and is prevalent in both chemical and biological contexts.[2] The incorporation of the indazole moiety into small molecules has led to the development of several marketed drugs, including the antiemetic granisetron and the kinase inhibitor axitinib.[2][3]

This compound (CAS No: 267413-27-4) has emerged as a particularly useful derivative.[4][5] The N-methylation at the 1-position prevents tautomerization and provides a consistent structural element for molecular modeling and structure-activity relationship (SAR) studies. The methanamine group at the 5-position serves as a versatile handle for further chemical modifications, allowing for the construction of diverse molecular libraries.[4]

Physicochemical Properties & Characterization

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 267413-27-4 | [4] |

| Molecular Formula | C₉H₁₁N₃ | [5] |

| Molecular Weight | 161.21 g/mol | [5] |

| Appearance | Solid (predicted) | - |

| Purity | ≥95% (commercially available) | [4] |

Spectroscopic Data (Predicted)

While specific, publicly available spectra for this compound are limited, typical spectroscopic data would be expected as follows:

-

¹H NMR: Resonances corresponding to the methyl group protons, the methylene protons of the methanamine group, the amine protons, and the aromatic protons of the indazole ring.

-

¹³C NMR: Signals for the methyl carbon, the methylene carbon, and the carbons of the indazole core.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound

Two primary synthetic routes are plausible for the preparation of this compound. Both pathways begin with a suitable 1-methyl-1H-indazole precursor.

Route 1: Reduction of 1-Methyl-1H-indazole-5-carbonitrile

This route involves the synthesis of a nitrile intermediate followed by its reduction to the primary amine.

Caption: Synthetic pathway via nitrile reduction.

Step 1: Methylation of 5-Bromo-1H-indazole

-

To a solution of 5-bromo-1H-indazole (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (CH₃I, 1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction carefully with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-bromo-1-methyl-1H-indazole.

Step 2: Cyanation of 5-Bromo-1-methyl-1H-indazole

-

To a solution of 5-bromo-1-methyl-1H-indazole (1.0 eq) in DMF, add zinc cyanide (Zn(CN)₂, 0.6 eq) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).[6]

-

Degas the mixture and then heat to 100-120 °C under an inert atmosphere for 2-4 hours.[6]

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-methyl-1H-indazole-5-carbonitrile.[6]

Step 3: Reduction of 1-Methyl-1H-indazole-5-carbonitrile

-

To a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 1-methyl-1H-indazole-5-carbonitrile (1.0 eq) in THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified by column chromatography or by conversion to its hydrochloride salt.

Route 2: Reductive Amination of 1-Methyl-1H-indazole-5-carbaldehyde

This alternative route involves the formation of an aldehyde intermediate, which is then converted to the amine via reductive amination.

Caption: Synthetic pathway via reductive amination.

Step 1 & 2: Synthesis of 1-Methyl-1H-indazole-5-carbaldehyde

-

Reduce 1-methyl-1H-indazole-5-carboxylic acid to (1-methyl-1H-indazol-5-yl)methanol using a suitable reducing agent like LiAlH₄ in THF.

-

Oxidize the resulting alcohol to 1-methyl-1H-indazole-5-carbaldehyde using a mild oxidizing agent such as manganese dioxide (MnO₂) in a chlorinated solvent like dichloromethane (DCM) or chloroform. Pyridinium chlorochromate (PCC) can also be employed.

Step 3: Reductive Amination of 1-Methyl-1H-indazole-5-carbaldehyde

-

Dissolve 1-methyl-1H-indazole-5-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Add ammonium chloride (NH₄Cl, 5-10 eq) and sodium cyanoborohydride (NaBH₃CN, 1.5-2.0 eq).[7]

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by adding aqueous HCl.

-

Basify the mixture with aqueous NaOH and extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

This compound is a highly sought-after building block in the synthesis of kinase inhibitors.[4][5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[8] The amine functionality of this compound allows for its facile incorporation into various molecular scaffolds, often forming key interactions with the target kinase.

A prominent example of a kinase inhibitor class derived from this building block is those targeting the BCR-ABL fusion protein, which is causative in chronic myeloid leukemia (CML).[9][10] The indazole core can act as a hinge-binding motif, while the rest of the molecule can be elaborated to occupy other pockets of the ATP-binding site, leading to potent and selective inhibition.

Caption: General workflow for kinase inhibitor synthesis.

Derivatives of this compound have also been explored as inhibitors of other kinases, such as Polo-like kinase 4 (PLK4), which is a key regulator of centriole duplication and a target in cancer therapy.[7]

Conclusion

This compound stands as a testament to the power of privileged scaffolds in drug discovery. Its robust synthesis and versatile reactivity make it an invaluable tool for medicinal chemists. The successful application of this building block in the development of potent kinase inhibitors underscores its importance and promises its continued use in the quest for novel therapeutics. This guide provides a foundational understanding and practical protocols to facilitate the utilization of this key intermediate in research and development settings.

References

-

MySkinRecipes. This compound. [Link]

-

ResearchGate. Structure and synthesis of indazole. [Link]

- Synthesis of 1H-Indazoles via Silver(I)

-

Organic Syntheses. indazole. [Link]

-

ResearchGate. 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile. [Link]

- Shaikh, A., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 2022.

- National Academic Digital Library of Ethiopia. Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry.

- Google Patents. Method of synthesizing 1H-indazole compounds.

-

PubMed. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. [Link]

-

RSC Publishing. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

-

Sami Publishing Company. Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. [Link]

-

Semantic Scholar. SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES David K. O'Dell and Kenneth M. Nicholas Department of*. [Link]

-

PubMed Central. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. [Link]

-

ResearchGate. Discovery of (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (IHMT-TRK-284) as a Novel Orally Available Type. [Link]

-

INEOS OPEN. SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. [Link]

-

MySkinRecipes. This compound. [Link]

-

PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

-

The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

ResearchGate. Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-y1)-5-oxo-5H-benzo[11][12]cyclohepta[1,2-b]pyri din-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-. [Link]

-

PubChem. (1-Methyl-1H-pyrazol-5-yl)methanamine. [Link]

-

PubChem. 1H-Indazol-5-amine. [Link]

-

The Royal Society of Chemistry. Discovery of Mercaptopropanamide-substituted Aryl Tetrazoles as New Broad-Spectrum Metallo-β-lactamase Inhibitors. [Link]

-

ResearchGate. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

-

National Institutes of Health. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. [Link]

-

ResearchGate. Synthesis and Practical Use of 1H‐1,2,3‐Benzotriazole‐5‐carboxaldehyde for Reductive Amination. [Link]

-

ResearchGate. Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H-INDAZOLE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 5. This compound [myskinrecipes.com]

- 6. 1H-Indazole-5-carbonitrile, 3-methyl- synthesis - chemicalbook [chemicalbook.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

The Indazole Scaffold: A Privileged Framework for Novel Therapeutics

A Technical Guide for Researchers and Drug Development Professionals